molecular formula C55H86O24 B196299 isoescin Ia CAS No. 219944-39-5

isoescin Ia

Cat. No. B196299
M. Wt: 1131.3 g/mol
InChI Key: YOSIWGSGLDDTHJ-IVKVKCDBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoescin Ia is a triterpenoid saponin isolated from the seeds of Aesculus chinensis . It has been identified as an anti-HIV-1 protease agent .


Synthesis Analysis

While specific synthesis methods for isoescin Ia were not found, a study has reported a method for the simultaneous determination of escin Ia and isoescin Ia in rat plasma, urine, feces, and bile samples . This method involves the extraction of analytes and telmisartan (an internal standard) by solid-phase extraction on C18 cartridges .

Scientific Research Applications

Pharmacokinetics and Bioavailability

  • Wu et al. (2012) conducted a study to investigate the pharmacokinetics and bioavailability of escin Ia and isoescin Ia, two key active ingredients in escin derived from horse chestnut seeds. This study established a sensitive LC-MS/MS method and evaluated the pharmacokinetics of these compounds in rats. It found significant pharmacokinetic differences between sodium escinate and pure escin Ia and isoescin Ia, suggesting that the administration of herbal preparations of escin may offer a longer duration of action than single isomers (Wu et al., 2012).

Preparative Purification

  • Wei et al. (2005) isolated and purified four isomeric bioactive saponin compounds including isoescin Ia from the seeds of Aesculus chinensis by preparatory high-performance liquid chromatography (Pre-HPLC). This method was noted for its efficiency and high purity yield, indicating its potential for large-scale production of these compounds (Wei et al., 2005).

Pharmacokinetic Study by LC-MS/MS

  • Zhang et al. (2011) developed a rapid and sensitive LC-MS/MS method for the simultaneous determination of escin Ia and isoescin Ia in various biological samples. This method was applied to a pharmacokinetic study in Wistar rats after intravenous administration of escin Ia, highlighting its usefulness in pharmacokinetic studies of these compounds (Zhang et al., 2011).

Biotransformation and Anti-Tumor Activities

  • Yang et al. (2004) explored the biotransformation of escin Ia by human intestinal bacteria and Lactobacillus brevis. The study found that escin Ia could be converted into isoescin Ia and other compounds, one of which, desacylescin I, showed potential inhibitory effects on tumor cell growth. This suggests that escin Ia can act as a prodrug, with its structure being convertible by human intestinal bacteria (Yang et al., 2004).

Quality Control Method for Medicinal Plants

  • Abudayeh et al. (2015) developed a method to quantify four major saponins, including isoescin Ia, in extracts of horse chestnut seeds. This high-performance liquid chromatography-diode array detector (HPLC-DAD) method provided a reliable way for quality control in medicinal plants, which is crucial for ensuring the consistency and efficacy of herbal medicines (Abudayeh et al., 2015).

Inhibition of HIV-1 Protease

  • Masao (2007) investigated the inhibitory effect of escins, including isoescin Ia, on HIV-1 protease. The study found that certain escins and derivatives had significant inhibitory effects against HIV-1 protease, suggesting potential applications in antiviral therapy (Masao, 2007).

Safety And Hazards

Isoescin Ia is considered toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Research involving escin, a major triterpene saponin isolated from horse chestnut seeds that includes isoescin Ia, has shown potential in the treatment and post-treatment of various diseases, including cancer . Future research directions may involve further exploration of escin’s therapeutic profile .

properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H86O24/c1-10-23(2)46(71)79-44-43(68)55(22-72-24(3)59)26(17-50(44,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)60)75-49-41(77-48-38(66)36(64)34(62)28(20-57)74-48)39(67)40(42(78-49)45(69)70)76-47-37(65)35(63)33(61)27(19-56)73-47/h10-11,26-44,47-49,56-58,60-68H,12-22H2,1-9H3,(H,69,70)/b23-10+/t26-,27+,28+,29+,30+,31+,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42-,43-,44-,47-,48-,49+,51-,52+,53+,54+,55-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSIWGSGLDDTHJ-IVKVKCDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)COC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)COC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H86O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1131.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoescin IA

CAS RN

219944-39-5
Record name Isoescin IA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219944395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ISOESCIN IA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V9S680B81
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
81
Citations
XJ Wu, ML Zhang, XY Cui, F Gao, Q He, XJ Li… - Journal of …, 2012 - Elsevier
… Ia and isoescin Ia was very low with F values both <0.25%. Escin Ia and isoescin Ia were … conversion of escin Ia to isoescin Ia being much extensive than from isoescin Ia to escin Ia. …
Number of citations: 32 www.sciencedirect.com
XJ Wu, ML Zhang, XY Cui, JP Fawcett, JK Gu - Journal of …, 2014 - Elsevier
… of escin Ia and isoescin Ia after the administration of escin, pure escin Ia and isoescin Ia in rats … A comparison of the pharmacokinetics of escin Ia and isoescin Ia administered alone and …
Number of citations: 20 www.sciencedirect.com
XJ Wu, XY Cui, L Tian, F Gao, X Guan, JK Gu - Journal of …, 2014 - Elsevier
… Ia converted to isoescin Ia rapidly and extensively after administration. Isoescin Ia was detected … Subsequently, the plasma concentrations of isoescin Ia declined slowly for up to 48 h. …
Number of citations: 12 www.sciencedirect.com
M Zhang, X Wu, X Cui, F Gao, C Zhang, Y Yang, J Gu - Chromatographia, 2011 - Springer
… isoescin Ia. In this study, an LC–MS–MS method was developed and validated to quantitate escin Ia and isoescin Ia … showed that escin Ia and isoescin Ia could convert to each other in …
Number of citations: 3 link.springer.com
JMR Patlolla, CV Rao - Current Pharmacology Reports, 2015 - Springer
… isoescin Ia via the tail vein and an IV (0.5 mg/kg via the tail vein) or oral (4 mg/kg by gavage) dose of pure escin Ia or isoescin Ia … ) values for escin Ia and isoescin Ia were 726 and 207 ml…
Number of citations: 44 link.springer.com
F Wei, LY Ma, XL Cheng, RC Lin, WT Jin… - Journal of liquid …, 2005 - Taylor & Francis
… and purification of escin Ia, isoescin Ia, escin Ib, and isoescin … obtain highly pure escin Ia, isoescin Ia, escin Ib, and isoescin … and purification of escin Ia, isoescin Ia, escin Ib, and isoescin …
Number of citations: 20 www.tandfonline.com
P Savarino, E Colson, J André, P Gerbaux - Molecules, 2023 - mdpi.com
… In the recent literature, α-escins and β-escins have mostly been associated with a natural mixture of saponins, with α-escins, and β-escins being mostly composed by Isoescin Ia (a is for …
Number of citations: 1 www.mdpi.com
XW Yang, J Zhao, JR Cui, W Guo - Beijing da xue xue bao. Yi xue …, 2004 - europepmc.org
… Escin Ia was converted into isoescin Ia, desacylescin I, 21beta-O-tigloylprotoaescigenin and protoaescigenin by crude enzymes of human intestinal bacteria and Lactobacillus brevis. …
Number of citations: 28 europepmc.org
J Chen, W Li, B Yang, X Guo, FSC Lee, X Wang - Analytica Chimica Acta, 2007 - Elsevier
… The saponins escin Ia, escin Ib, isoescin Ia and isoescin Ib were extracted from seeds of A. chinesis Bunge via ASE, and the operational parameters of ASE were optimized, such as …
Number of citations: 56 www.sciencedirect.com
ZHM Abudayeh, KM Al Azzam, A Naddaf… - Advanced …, 2015 - ncbi.nlm.nih.gov
… In the present paper, HPLC method has been developed for the quantitative determination of four major saponins: escin Ia, escin Ib, isoescin Ia and isoescin Ib in the skin and the …
Number of citations: 32 www.ncbi.nlm.nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.